molecular formula C8H4BrF4NO B6354461 N-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoro-acetamide, 99% CAS No. 338387-36-3

N-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoro-acetamide, 99%

Cat. No. B6354461
CAS RN: 338387-36-3
M. Wt: 286.02 g/mol
InChI Key: UBIFGFDJBNMBJC-UHFFFAOYSA-N
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Description

“N-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoro-acetamide” is a chemical compound. It contains a bromine atom and a fluorine atom attached to a phenyl group, which is further connected to an acetamide group. The acetamide group is substituted with three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with bromine and fluorine atoms, and an acetamide group substituted with three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. It could potentially undergo reactions typical of bromo-fluoro-aromatic compounds and trifluoro-acetamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms (bromine and fluorine) and the trifluoro-acetamide group could impact properties such as polarity, boiling point, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoro-acetamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIFGFDJBNMBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide

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